molecular formula C17H19IN2 B14240266 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 499130-87-9

1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14240266
CAS No.: 499130-87-9
M. Wt: 378.25 g/mol
InChI Key: FXNRLCIXDPADLF-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound with the molecular formula C17H19IN2. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the imidazolium ring, making it a unique and interesting molecule for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of imidazole with benzyl halides in the presence of a base. One common method is the alkylation of imidazole with benzyl iodide under basic conditions, such as using sodium hydride or potassium carbonate as the base. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolium salts, while oxidation and reduction reactions can yield different oxidation states of the imidazolium ring.

Scientific Research Applications

1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in various organic reactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials, such as ionic liquids and polymers, which have applications in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The imidazolium ring can interact with various enzymes and receptors, leading to changes in their activity. The benzyl groups can also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other similar compounds, such as:

    1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide: This compound has a similar imidazolium core but with different substituents, leading to variations in its chemical and biological properties.

    1,3-Dibenzyl-2-imidazolidinethione: This compound has a similar structure but with a sulfur atom in place of the nitrogen, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide counterion, which can influence its solubility, stability, and reactivity in various contexts.

Properties

CAS No.

499130-87-9

Molecular Formula

C17H19IN2

Molecular Weight

378.25 g/mol

IUPAC Name

1,3-dibenzyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C17H18N2.HI/c1-3-7-16(8-4-1)13-18-11-12-19(15-18)14-17-9-5-2-6-10-17;/h1-12H,13-15H2;1H

InChI Key

FXNRLCIXDPADLF-UHFFFAOYSA-N

Canonical SMILES

C1[NH+](C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3.[I-]

Origin of Product

United States

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